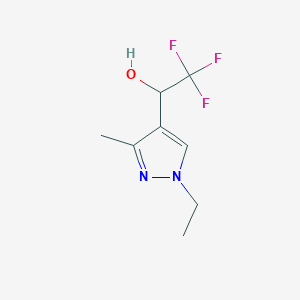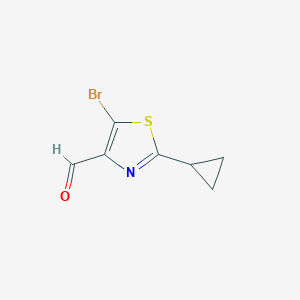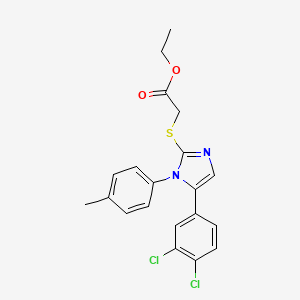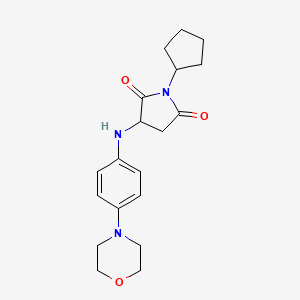![molecular formula C24H23ClN6O B2951178 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1203396-48-8](/img/structure/B2951178.png)
1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a benzimidazole ring substituted with a pyrazin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzimidazole moiety. Key steps include:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 5-chloro-2-methylphenyl group through nucleophilic substitution reactions.
Synthesis of Benzimidazole: The benzimidazole ring is synthesized via condensation reactions involving o-phenylenediamine and pyrazine-2-carboxylic acid.
Coupling Reaction: The final step involves coupling the piperazine derivative with the benzimidazole derivative under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the biological context and the specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
- 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
Uniqueness
1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone is unique due to the presence of the 5-chloro-2-methylphenyl group, which may confer distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O/c1-17-6-7-18(25)14-22(17)29-10-12-30(13-11-29)23(32)16-31-21-5-3-2-4-19(21)28-24(31)20-15-26-8-9-27-20/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZXMNUKCPGWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4N=C3C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2951095.png)
![2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2951096.png)

![6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2951100.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)
![4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol](/img/structure/B2951104.png)
![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B2951112.png)

![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)

